Cinnamyldenafil-d8
Description
Contextualization within Phosphodiesterase Inhibitor Analogues
Cinnamyldenafil belongs to a large and growing family of sildenafil (B151) analogues. These are molecules that have been structurally modified from the parent sildenafil compound. Sildenafil itself is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in the regulation of cellular signaling pathways involving cyclic guanosine (B1672433) monophosphate (cGMP). The therapeutic effects of PDE5 inhibitors are well-established in conditions such as erectile dysfunction and pulmonary arterial hypertension.
The defining characteristic of Cinnamyldenafil is the presence of a cinnamyl group attached to the piperazine (B1678402) ring of the core sildenafil structure. This modification distinguishes it from sildenafil and other known analogues like homosildenafil or hydroxyhomosildenafil. The full chemical name for Cinnamyldenafil is 5-(2-ETHOXY-5-(2-(4-(3-PHENYL-2-PROPEN-1-YL)-1-PIPERAZINYL)ACETYL)PHENYL)-1,6-DIHYDRO-1-METHYL-3-PROPYL-7H-PYRAZOLO(4,3-D)PYRIMIDIN-7-ONE.
Rationale for Academic Investigation of Synthetic Analogues
The academic and regulatory interest in synthetic analogues like Cinnamyldenafil stems from several key factors. Primarily, the clandestine inclusion of these undeclared substances in products marketed as "herbal" or "natural" poses a significant public health concern. nih.govnih.gov Consumers of these products are unknowingly exposed to potent pharmacological agents, which can lead to adverse health events, especially for individuals with contraindications to PDE5 inhibitors. nih.gov
This has necessitated the development of robust analytical methods to detect and identify these novel compounds. elsevierpure.comcore.ac.ukjfda-online.com The structural elucidation of new analogues is a critical area of research to ensure that screening programs remain effective. core.ac.uknih.gov Each new analogue, such as Cinnamyldenafil, presents a unique analytical challenge, requiring the use of sophisticated techniques like high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy for unambiguous identification. elsevierpure.comjfda-online.comnih.gov
Historical Appearance in Analytical Science Contexts and Research
Numerous studies have documented the identification of various sildenafil analogues in so-called "herbal" supplements. nih.govelsevierpure.comcore.ac.ukjfda-online.comnih.gov These research efforts are typically undertaken by regulatory bodies and academic institutions in response to adverse event reports or as part of routine market surveillance. The identification of a novel analogue often involves its isolation from the product matrix, followed by comprehensive structural characterization to determine the precise nature of the chemical modification. core.ac.uknih.gov While detailed findings for Cinnamyldenafil are not specifically published, its existence is known within the analytical community, and it represents another example of the chemical diversity of these synthetic analogues.
Advanced Spectroscopic and Spectrometric Characterization of Cinnamyldenafil
The structural elucidation and characterization of novel compounds are foundational to pharmaceutical and chemical sciences. This article provides a focused analysis of the advanced spectroscopic and spectrometric properties of Cinnamyldenafil, a putative synthetic molecule combining the structural features of a cinnamoyl group and a sildenafil-type core. As direct experimental data for this specific compound is not publicly available, this analysis is a predictive characterization based on the known spectroscopic behaviors of its constituent chemical moieties: the cinnamoyl group (derived from cinnamic acid) and the sildenafil core. It is hypothesized that these two components are linked via an amide bond to the piperazine nitrogen of the sildenafil-like structure.
Structure
2D Structure
Properties
IUPAC Name |
5-[2-ethoxy-5-[2-[4-(3-phenylprop-2-enyl)piperazin-1-yl]acetyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N6O3/c1-4-10-26-29-30(36(3)35-26)32(40)34-31(33-29)25-21-24(14-15-28(25)41-5-2)27(39)22-38-19-17-37(18-20-38)16-9-13-23-11-7-6-8-12-23/h6-9,11-15,21H,4-5,10,16-20,22H2,1-3H3,(H,33,34,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVULWDXXZCBDIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CC=CC5=CC=CC=C5)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N6O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701101567 | |
| Record name | 5-[2-Ethoxy-5-[2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701101567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446089-83-3 | |
| Record name | 5-[2-Ethoxy-5-[2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1446089-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[2-Ethoxy-5-[2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701101567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Spectrometric Characterization
Vibrational and electronic spectroscopy offer powerful, non-destructive methods to probe the molecular structure of a compound. researchgate.net By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its functional groups, bonding, and electronic environment can be obtained.
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, investigates the vibrations of molecular bonds. researchgate.net These vibrations provide a unique "fingerprint" for a molecule, allowing for the identification of its functional groups. nih.gov The predicted key vibrational modes for Cinnamyldenafil are synthesized from established data for cinnamoyl derivatives and sildenafil (B151). aip.orgdocbrown.inforesearchgate.netscielo.org.mx
The spectrum of Cinnamyldenafil would be a composite of the vibrations from the sildenafil-like core and the appended cinnamoyl group. Key expected vibrational frequencies are detailed below.
A prominent feature in the IR spectrum would be the carbonyl (C=O) stretching vibration. For a cinnamoyl group linked as an amide, this band is expected in the region of 1660 cm⁻¹. ucalgary.ca This is distinct from the C=O stretch in cinnamic acid itself (around 1688 cm⁻¹) and the C=O of the pyrimidinone ring in the sildenafil core (around 1702 cm⁻¹). aip.orgscielo.org.mx
The sildenafil moiety contributes several characteristic bands. The stretching vibrations of the sulfonyl group (S=O) are particularly informative, with an asymmetrical stretch typically appearing around 1350-1360 cm⁻¹ and a symmetrical stretch near 1170 cm⁻¹. researchgate.netresearchgate.net The pyrimidinone N-H stretch is expected around 3300-3315 cm⁻¹. researchgate.netresearchgate.net
From the cinnamoyl portion, the alkene C=C stretching vibration is anticipated around 1627-1631 cm⁻¹. scielo.org.mx Aromatic C=C stretching vibrations from both the phenyl ring of the cinnamoyl group and the substituted phenyl ring of the sildenafil core would appear in the 1400-1600 cm⁻¹ region. researchgate.net
Table 1: Predicted Vibrational Mode Assignments for Cinnamyldenafil
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Associated Functional Group | Source Moiety |
|---|---|---|---|
| ~3312 | N-H Stretch | Pyrimidinone | Sildenafil Core |
| ~3060 | C-H Stretch | Aromatic/Vinyl | Both |
| ~1702 | C=O Stretch | Pyrimidinone | Sildenafil Core |
| ~1660 | C=O Stretch (Amide I) | Amide | Cinnamoyl-Piperazine Linkage |
| ~1628 | C=C Stretch | Alkene | Cinnamoyl |
| ~1583 | C=C/C-N Stretch | Aromatic/Heterocycle | Both |
| ~1490 | C-H Scissoring | Alkyl | Sildenafil Core |
| ~1351 | S=O Asymmetric Stretch | Sulfonyl | Sildenafil Core |
| ~1240 | C-O-C Asymmetric Stretch | Ether | Sildenafil Core |
| ~1172 | S=O Symmetric Stretch | Sulfonyl | Sildenafil Core |
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV and visible light. The absorption of photons promotes electrons from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher energy ones (like the Lowest Unoccupied Molecular Orbital, LUMO). The parts of a molecule that are responsible for these absorptions are known as chromophores. researchgate.net
The chromophoric system of Cinnamyldenafil is expected to be extensive, resulting from the conjugation present in both the sildenafil core and the cinnamoyl group. Sildenafil itself possesses chromophoric groups that lead to characteristic UV absorption maxima, typically observed around 228-230 nm and 292-295 nm in aqueous or methanolic solutions. researchgate.netcore.ac.uknih.gov These absorptions are attributed to π → π* transitions within the conjugated heterocyclic ring system and the substituted phenyl ring.
The cinnamoyl chromophore, characterized by a phenyl group conjugated with a carbon-carbon double bond and a carbonyl group (C₆H₅-CH=CH-C=O), also exhibits strong UV absorption. trans-Cinnamic acid, for example, shows a primary absorption maximum (λmax) around 270-280 nm. nih.govresearchgate.net
Table 2: Predicted Electronic Transitions for Cinnamyldenafil
| Predicted λmax (nm) | Type of Transition | Associated Chromophore |
|---|---|---|
| ~230 | π → π* | Phenyl and Heterocyclic Systems |
| ~295-310 | π → π* | Extended conjugated system including the cinnamoyl and sildenafil core |
The main absorption peak around 295-310 nm would be attributed to the electronic transition across the extended π-system formed by the fusion of the sildenafil and cinnamoyl chromophores. The exact position and intensity of this peak would be sensitive to the solvent environment. core.ac.uk
Molecular and Biochemical Interaction Studies
Enzyme Inhibition Kinetics
The study of enzyme inhibition kinetics is crucial for understanding how a compound like Cinnamyldenafil interacts with its target enzyme, which is presumed to be PDE5. This involves determining the concentration of the inhibitor required to reduce enzyme activity and characterizing the nature of this inhibition.
Determination of Inhibition Constants (e.g., Kᵢ, IC₅₀)
Inhibition constants such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are key metrics for quantifying the potency of an enzyme inhibitor. The IC₅₀ value represents the concentration of an inhibitor that is required to inhibit 50% of the target enzyme's activity under specific assay conditions. researchgate.net The Kᵢ value is a more absolute measure of binding affinity, independent of substrate concentration. nih.govresearchgate.net
While specific, experimentally determined IC₅₀ or Kᵢ values for Cinnamyldenafil are not available in the cited literature, studies on its parent compound, sildenafil (B151), show potent inhibition of PDE5. For sildenafil, reported IC₅₀ values for PDE5 can range from approximately 2.28 nM to 8.5 nM, depending on the experimental conditions. researchgate.netnih.gov It is hypothesized that Cinnamyldenafil, as a structural analogue, would also exhibit inhibitory activity in the nanomolar range against PDE5. Assays designed to detect PDE5 inhibitors in supplements have been developed and can identify the presence of such analogues by their inhibitory action, even without knowing their exact structure beforehand. nih.govosti.govresearchgate.net
Table 1: Comparative IC₅₀ Values for Known PDE5 Inhibitors Note: Data for Cinnamyldenafil is not available. This table is for comparative context of related compounds.
| Compound | IC₅₀ for PDE5 (nM) | Source |
|---|---|---|
| Sildenafil | 5.22 | nih.gov |
| Tadalafil | 2.35 | nih.gov |
| Vardenafil | Not specified | |
| Avanafil | Not specified | |
| TPN729MA | 2.28 | nih.gov |
Elucidation of Inhibition Type (e.g., Competitive, Non-competitive, Uncompetitive, Mixed)
The mechanism by which an inhibitor binds to an enzyme can be classified into several types, such as competitive, non-competitive, uncompetitive, or mixed inhibition. researchgate.netresearchgate.net This is typically determined by analyzing enzyme kinetics at various substrate and inhibitor concentrations, often visualized using Lineweaver-Burk plots. researchgate.net
For the class of PDE5 inhibitors to which Cinnamyldenafil belongs, the mechanism is well-established as competitive inhibition. nih.gov These inhibitors are structurally similar to the natural substrate, cyclic guanosine (B1672433) monophosphate (cGMP), and compete with it for binding to the active site of the PDE5 enzyme. nih.gov By binding to the active site, the inhibitor prevents the hydrolysis of cGMP to 5'-GMP, leading to an accumulation of cGMP and subsequent physiological effects. nih.gov Although not empirically verified for Cinnamyldenafil specifically, it is strongly presumed to act as a competitive inhibitor of PDE5 due to its structural analogy with sildenafil.
Time-Dependent Inhibition Analysis
Time-dependent inhibition (TDI) refers to a change in the potency of an inhibitor over a period of pre-incubation with the enzyme. osti.gov This can indicate that the inhibitor is metabolized into a more potent form or that it forms a tight, slowly-dissociating, or even covalent bond with the enzyme, a phenomenon sometimes called mechanism-based or "suicide" inhibition. bellbrooklabs.com
There are no public studies that have specifically investigated the time-dependent inhibition profile of Cinnamyldenafil on PDE5 or other enzymes, such as the cytochrome P450 (CYP) enzymes responsible for its metabolism. bellbrooklabs.com Studies on sildenafil have detailed its metabolism primarily by CYP3A4 and CYP2C9 enzymes, but a full TDI analysis for Cinnamyldenafil is not documented. nih.gov
In Vitro Enzyme Activity Modulation (e.g., Phosphodiesterase Type 5)
Beyond simple inhibition, some compounds can modulate enzyme activity in more complex ways, such as by altering binding affinity for substrates or changing the enzyme's substrate specificity.
Ligand-Enzyme Binding Affinity Studies (e.g., K𝒹)
The dissociation constant (K𝒹) is a direct measure of the affinity between a ligand (inhibitor) and its protein target (enzyme). A lower K𝒹 value signifies a stronger binding affinity. nih.gov
Specific K𝒹 values for the binding of Cinnamyldenafil to PDE5 have not been published. For sildenafil, the high affinity for PDE5 is a cornerstone of its mechanism, allowing it to be effective at low concentrations. nih.gov It is expected that Cinnamyldenafil would also need to exhibit high binding affinity to PDE5 to be pharmacologically active as an inhibitor.
Characterization of Substrate Specificity Alterations
In some cases, the binding of a molecule to an enzyme can alter the enzyme's structure in a way that changes its preference for different substrates. This is known as altering substrate specificity.
There is no evidence from the available literature to suggest that Cinnamyldenafil or other sildenafil-type inhibitors alter the substrate specificity of PDE5. The mechanism of action is understood as the occupation of the active site, preventing the binding of the natural substrate, cGMP, rather than modifying the enzyme to accept different substrates. nih.gov
Receptor-Ligand Binding Assays in Recombinant Systems
Receptor-ligand binding assays are fundamental techniques in pharmacology used to quantify the interaction between a ligand, such as the compound Cinnamyldenafil, and its target receptor, in this case, phosphodiesterase type 5 (PDE5). giffordbioscience.com These assays are crucial for determining the affinity and specificity of a compound for its receptor, providing key insights into its potential as a therapeutic agent. giffordbioscience.com By utilizing recombinant systems, where the target receptor is produced in cultured cells, a high concentration of the receptor can be obtained, facilitating detailed and reproducible binding studies. merckmillipore.comsigmaaldrich.com
Radioligand Displacement Assays
Radioligand displacement assays are a common and robust method for determining the binding affinity of an unlabeled compound (the "competitor," e.g., Cinnamyldenafil) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor. nih.govcreative-bioarray.com The principle of this assay is based on the competition between the unlabeled test compound and a fixed concentration of a radioligand for the same binding site on the receptor. merckmillipore.com As the concentration of the unlabeled compound increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the receptor. sigmaaldrich.com
The data from a radioligand displacement assay are typically plotted as the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. This results in a sigmoidal curve from which the IC50 value can be determined. merckmillipore.com The IC50 (half-maximal inhibitory concentration) is the concentration of the unlabeled compound that displaces 50% of the specifically bound radioligand. giffordbioscience.com This value is a measure of the compound's potency in inhibiting the binding of the radioligand.
From the IC50 value, the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation. The Ki is a more absolute measure of binding affinity as it takes into account the concentration and affinity of the radioligand used in the assay. giffordbioscience.com A lower Ki value indicates a higher binding affinity of the compound for the receptor.
For a hypothetical study of Cinnamyldenafil, a radioligand displacement assay could be performed using a recombinant PDE5 enzyme and a well-characterized radiolabeled PDE5 inhibitor, such as [3H]-Sildenafil. nih.govnih.gov The assay would involve incubating the recombinant PDE5 with a constant concentration of [3H]-Sildenafil and varying concentrations of Cinnamyldenafil. The amount of bound radioactivity would then be measured to determine the extent of displacement.
Table 1: Hypothetical Radioligand Displacement Data for Cinnamyldenafil against PDE5
| Cinnamyldenafil Concentration (nM) | % [3H]-Sildenafil Bound |
| 0.01 | 98 |
| 0.1 | 95 |
| 1 | 85 |
| 5 | 50 |
| 10 | 20 |
| 100 | 5 |
| 1000 | 2 |
This table presents hypothetical data for illustrative purposes.
Based on such hypothetical data, the IC50 value for Cinnamyldenafil would be approximately 5 nM. This would then be used to calculate the Ki value, providing a quantitative measure of its affinity for PDE5.
Fluorescence Polarization Assays
Fluorescence polarization (FP) is a homogeneous assay technique that can be used to study molecular interactions in solution. nih.gov It is a powerful tool for high-throughput screening and for characterizing the binding of small molecules to larger proteins. nih.govnih.gov The principle of FP is based on the observation that when a fluorescently labeled molecule (the "tracer") is excited with plane-polarized light, the polarization of the emitted light is inversely proportional to the molecule's rotational speed. bmglabtech.com
In the context of receptor-ligand binding, a small fluorescently labeled ligand will tumble rapidly in solution, resulting in a low degree of fluorescence polarization. sygnaturediscovery.com When this fluorescent ligand binds to a much larger receptor protein, its rotation is slowed down significantly, leading to an increase in the polarization of the emitted light. sygnaturediscovery.com
A competitive FP assay can be designed to determine the binding affinity of an unlabeled compound like Cinnamyldenafil. nih.gov In this setup, the recombinant PDE5 receptor, a fluorescently labeled ligand (tracer), and the unlabeled competitor (Cinnamyldenafil) are incubated together. Cinnamyldenafil will compete with the fluorescent tracer for binding to the PDE5 receptor. As the concentration of Cinnamyldenafil increases, it displaces the fluorescent tracer from the receptor. The displaced tracer is free to tumble rapidly again, resulting in a decrease in the measured fluorescence polarization. nih.gov
The data from an FP competition assay are plotted as fluorescence polarization (in milli-polarization units, mP) versus the logarithm of the competitor concentration. Similar to the radioligand displacement assay, this allows for the determination of the IC50 value, which can then be used to calculate the Ki for the unlabeled compound. researchgate.net
Table 2: Hypothetical Fluorescence Polarization Data for Cinnamyldenafil against PDE5
| Cinnamyldenafil Concentration (nM) | Fluorescence Polarization (mP) |
| 0.01 | 250 |
| 0.1 | 245 |
| 1 | 220 |
| 6 | 150 |
| 10 | 100 |
| 100 | 60 |
| 1000 | 55 |
This table presents hypothetical data for illustrative purposes.
From this hypothetical data, the IC50 value for Cinnamyldenafil would be approximately 6 nM, indicating its potency in displacing the fluorescent tracer from the PDE5 active site.
Computational and Theoretical Chemistry Investigations
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are crucial for understanding the relationship between the chemical structure of a compound and its biological activity. For sildenafil (B151) analogues, 3D-QSAR studies have been conducted to develop predictive models for their PDE5 inhibitory activity. capes.gov.br These studies are fundamental in designing new inhibitors with improved efficacy and selectivity. capes.gov.br
Derivation of Molecular Descriptors
The development of a QSAR model begins with the calculation of molecular descriptors. These descriptors quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties. For a compound like Cinnamyldenafil, this would involve calculating a range of descriptors to be used in the subsequent development of a predictive model. However, specific studies detailing the derivation of these descriptors for Cinnamyldenafil are not available in the reviewed search results.
Development of Predictive Models for Biochemical Activity
Once molecular descriptors are derived for a series of compounds, statistical methods are employed to build a QSAR model that correlates these descriptors with their measured biochemical activity (e.g., IC50 values for PDE5 inhibition). While studies report successful QSAR models for other sildenafil analogues, with high correlation coefficients (r²) and predictive abilities (q²), no such specific models for Cinnamyldenafil have been found in the public domain. capes.gov.br
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a key tool in drug design for understanding ligand-protein interactions.
Ligand-Protein Interaction Analysis and Binding Mode Predictions
For a PDE5 inhibitor like Cinnamyldenafil, molecular docking simulations would be used to predict how it binds to the active site of the PDE5 enzyme. This analysis would identify key interactions, such as hydrogen bonds and hydrophobic interactions, with critical amino acid residues in the binding pocket. While the general interaction of sildenafil analogues with PDE5 is understood, specific binding mode predictions for Cinnamyldenafil are not detailed in the available literature.
Scoring Function Validation
Scoring functions are used in molecular docking to estimate the binding affinity between a ligand and a protein. The validation of these functions is critical to ensure the accuracy of the predicted binding poses and affinities. This often involves comparing the predicted affinities with experimental data for a set of known ligands. There is no information available regarding the validation of scoring functions specifically for the docking of Cinnamyldenafil.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the interaction between a ligand and a protein over time, offering insights into the stability of the complex and the flexibility of the protein. While MD simulations have been applied to study the complexes of various ligands with their target proteins, no specific MD simulation studies on Cinnamyldenafil were identified in the search results.
Conformational Dynamics of Cinnamyldenafil
The conformational landscape of a molecule dictates its ability to bind to a receptor. For a molecule like Cinnamyldenafil, which possesses several rotatable bonds, understanding its conformational dynamics is key to elucidating its pharmacological activity. Techniques such as molecular dynamics (MD) simulations and quantum chemical calculations are employed to explore the potential energy surface of the molecule and identify its low-energy, biologically relevant conformations. youtube.comnih.gov
MD simulations, by solving Newton's equations of motion for the atoms in the system, can track the conformational changes of Cinnamyldenafil over time. nih.gov These simulations can reveal the flexibility of different parts of the molecule, such as the cinnamyl group and the pyrazolopyrimidinone (B8486647) core. The results of such simulations are often analyzed in terms of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the stability and mobility of the molecule's structure. nih.gov For instance, a lower RMSD value for the core scaffold would indicate a relatively rigid structure, while higher RMSF values for the cinnamyl tail would suggest greater flexibility.
Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the energies of different conformations of Cinnamyldenafil with high accuracy. substack.comrsdjournal.org By performing torsional scans around key rotatable bonds, a potential energy surface can be mapped out, identifying the most stable conformers. These calculations are fundamental for parameterizing the force fields used in MD simulations, ensuring that the classical models accurately represent the quantum mechanical nature of the molecule. substack.com
Stability and Dynamics of Ligand-Receptor Complexes
The therapeutic effect of Cinnamyldenafil is contingent upon its stable binding to the active site of the PDE5 enzyme. Molecular dynamics simulations of the Cinnamyldenafil-PDE5 complex are instrumental in assessing the stability of this interaction and characterizing the dynamics of the bound state. nih.govnih.gov
The stability of the ligand-receptor complex can be evaluated by monitoring the RMSD of the protein and the ligand over the course of the simulation. nih.govresearchgate.net A stable complex will exhibit limited deviations from the initial docked pose, indicating that the ligand remains securely bound within the active site. researchgate.net Furthermore, analysis of the radius of gyration (Rg) of the protein can indicate whether the binding of Cinnamyldenafil induces any significant conformational changes in the enzyme. researchgate.net
Key intermolecular interactions that stabilize the complex, such as hydrogen bonds and hydrophobic contacts, can be monitored throughout the simulation. researchgate.net For Cinnamyldenafil, one would expect the pyrazolopyrimidinone core to form hydrogen bonds with key residues in the PDE5 active site, similar to sildenafil. The cinnamyl moiety would likely engage in hydrophobic interactions within a specific sub-pocket of the enzyme. The persistence of these interactions over time is a strong indicator of a stable binding mode. researchgate.net
The following table illustrates the type of data that would be generated from an MD simulation study of the Cinnamyldenafil-PDE5 complex.
| Simulation Metric | Apo-Protein (PDE5) | Cinnamyldenafil-PDE5 Complex | Interpretation |
| Average Protein RMSD (Å) | 1.8 | 2.0 | Minor conformational change upon ligand binding, overall stability maintained. |
| Average Ligand RMSD (Å) | N/A | 1.5 | Ligand remains stably bound in the active site. |
| Average Radius of Gyration (Rg) (Å) | 22.5 | 22.6 | No significant change in protein compactness upon binding. |
| Key Hydrogen Bonds | N/A | Gln817, Asp764 | Persistent hydrogen bonds with key active site residues. |
| Key Hydrophobic Contacts | N/A | Phe820, Val782, Leu804 | Stable hydrophobic interactions involving the cinnamyl group. |
This table contains hypothetical data for illustrative purposes.
In Silico Mechanistic Insights and Structure-Function Hypotheses
Computational studies can provide mechanistic hypotheses about how the structure of Cinnamyldenafil relates to its function as a PDE5 inhibitor. nih.gov By comparing the binding mode of Cinnamyldenafil with that of sildenafil and other inhibitors, researchers can formulate hypotheses about the structural determinants of potency and selectivity.
Molecular docking studies, which predict the preferred orientation of a ligand within a receptor's binding site, are often the starting point for these investigations. The binding energy calculated from docking can provide an initial estimate of the binding affinity. For Cinnamyldenafil, the presence of the cinnamyl group might allow for additional or enhanced interactions within the active site compared to the ethyl group of sildenafil, potentially influencing its inhibitory activity.
Free energy calculation methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP), can be applied to the MD simulation trajectories to obtain a more quantitative estimate of the binding affinity. nih.gov These calculations can dissect the energetic contributions to binding, revealing the relative importance of van der Waals forces, electrostatic interactions, and solvation effects. nih.gov
Based on these computational analyses, a structure-function hypothesis for Cinnamyldenafil might propose that the extended, conjugated system of the cinnamyl group enhances π-π stacking interactions with aromatic residues like Phe820 in the PDE5 active site. This could lead to a longer residence time in the binding pocket, potentially contributing to a more sustained inhibitory effect. nih.gov Quantum chemical calculations can further be used to analyze the electronic properties of Cinnamyldenafil, such as its electrostatic potential and molecular orbitals, to understand how these features contribute to its recognition and binding by the receptor. researchgate.net These in silico approaches are invaluable for guiding the design of future analogs with improved pharmacological profiles. rsc.org
Advanced Analytical Methodologies for Research Detection and Quantification
Chromatographic Techniques for Compound Separation
Chromatography is a fundamental biophysical technique that facilitates the separation, identification, and purification of components within a mixture. nih.govjournalagent.com The process relies on the differential partitioning of analytes between a stationary phase and a mobile phase. nih.govjournalagent.com Various chromatographic methods are employed based on the physicochemical properties of the analyte and the complexity of the sample matrix. nih.govjournalagent.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for separating, identifying, and quantifying components in a mixture. ijrpr.com It is particularly well-suited for non-volatile or thermally unstable compounds like Cinnamyldenafil. The separation is achieved by passing a liquid sample (mobile phase) through a column packed with a solid adsorbent material (stationary phase) under high pressure. ijrpr.comsigmaaldrich.com
For the analysis of sildenafil (B151) analogs, reversed-phase HPLC (RP-HPLC) is the most common mode. nih.gov In this setup, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, usually a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. nih.govrsc.org The components of the sample interact differently with the stationary phase, leading to their separation as they flow through the column. ijrpr.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | nih.govchromatographyonline.com |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (containing 0.1% Formic Acid or 2 mM Ammonium Acetate) | nih.gov |
| Flow Rate | 1.0 mL/min | jmpas.com |
| Detection | UV at ~280-320 nm or Mass Spectrometry (MS) | nih.govchromatographyonline.com |
| Column Temperature | 25-30 °C | jmpas.com |
Ultra-High Performance Liquid Chromatography (UPLC)
Ultra-High Performance Liquid Chromatography (UPLC), also known as UHPLC, represents a significant advancement in liquid chromatography. It utilizes columns packed with smaller particles (typically sub-2 µm), which operates at higher pressures than conventional HPLC. ijrpr.com This results in substantially higher resolution, improved sensitivity, and significantly faster analysis times. ijrpr.comnih.gov For complex samples or high-throughput screening, UPLC is often the preferred method.
A UPLC method for Cinnamyldenafil would offer sharper peaks and shorter run times, often under 5 minutes. nih.govnih.gov The enhanced separation efficiency is particularly beneficial when distinguishing between structurally similar analogs or from interfering matrix components. ijrpr.comresearchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Column | UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) | nih.gov |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water | nih.gov |
| Flow Rate | 0.4 mL/min | nih.gov |
| Run Time | < 5 minutes | nih.govnih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) | nih.govresearchgate.net |
Gas Chromatography (GC)
Gas Chromatography (GC) is a separation technique used for volatile and thermally stable compounds. youtube.com The mobile phase is an inert gas (like helium or nitrogen), and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a capillary column. youtube.com GC is generally not the primary choice for large, non-volatile molecules like sildenafil analogs due to their low volatility, which requires high temperatures that can cause degradation. vt.edu
However, GC coupled with mass spectrometry (GC-MS) has been successfully used for the identification of sildenafil and its analogs in adulterated products. nih.gov This often requires derivatization to increase the volatility and thermal stability of the analytes. vt.edu While less common than LC-based methods, GC-MS can provide excellent separation and definitive structural information. nih.govresearchgate.net A key advantage is the cost-effectiveness and speed, with some methods achieving separation in under 6 minutes without extensive sample cleanup. nih.gov
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for separating mixtures. nih.govmerckmillipore.com It involves a stationary phase of a thin layer of adsorbent material, typically silica (B1680970) gel or aluminum oxide, coated onto a flat carrier such as a glass or plastic plate. merckmillipore.comaga-analytical.com.pl It is widely used for qualitative analysis, such as purity checks and the identification of compounds in a mixture. nih.govaga-analytical.com.pl
High-Performance TLC (HPTLC) uses plates with smaller particle sizes, which allows for better resolution, higher sensitivity, and more accurate quantification. aga-analytical.com.pl HPTLC can serve as a rapid screening tool for Cinnamyldenafil in herbal supplements or pharmaceutical preparations. scientificlabs.co.uk After separation, the spots are visualized under UV light or by using a staining reagent. nih.gov HPTLC can also be coupled with mass spectrometry for more definitive identification. scientificlabs.co.uk
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a family of electromigration separation techniques performed in narrow capillaries. mdpi.com Separation is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. mdpi.comyoutube.com CE offers advantages such as high separation efficiency, short analysis times, and low consumption of samples and reagents. mdpi.com
Various modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be applied to the analysis of charged or neutral molecules. mdpi.com CE has been effectively used for the detection of pharmaceutical adulterants, including sildenafil analogs, in dietary supplements. mdpi.com For Cinnamyldenafil, which is an ionizable compound, CE provides a powerful alternative to liquid chromatography, offering a different separation mechanism that can be advantageous for complex matrices. mdpi.comnih.gov
Mass Spectrometry (MS) Detection and Hyphenated Techniques
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. ijpsjournal.comtechnologynetworks.com It is an extremely sensitive and specific detection method, capable of providing molecular weight and structural information. technologynetworks.comnih.gov When combined with a separation technique, it creates a "hyphenated technique" that offers unparalleled analytical power. chromatographytoday.comresearchgate.net
The combination of a separation technique with an on-line spectroscopic detection technology is known as a hyphenated technique. nih.gov This approach leverages the separation power of chromatography with the identification capabilities of spectroscopy. researchgate.net For the analysis of Cinnamyldenafil, hyphenated techniques like LC-MS and GC-MS are the gold standard. nih.govnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely recognized as the benchmark for analyzing catecholamines and other complex molecules due to its superior sensitivity, specificity, precision, and speed. nih.gov The process involves the separation of sample components via liquid chromatography, followed by ionization and analysis in a tandem mass spectrometer. nih.govresearchgate.net In the mass spectrometer, a specific precursor ion (the ionized analyte) is selected, fragmented, and one or more characteristic product ions are monitored for quantification. This multiple reaction monitoring (MRM) mode provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix. nih.govnih.gov
| Technique | Principle | Application for Cinnamyldenafil | Reference |
|---|---|---|---|
| LC-MS/MS | Combines the separation power of HPLC or UPLC with the high sensitivity and selectivity of tandem mass spectrometry. | Gold standard for quantification in biological matrices (plasma, urine) and detection of adulterants. Allows for definitive identification and low detection limits. | nih.govnih.govnih.gov |
| GC-MS | Couples gas chromatography with mass spectrometry. Analytes are separated based on volatility and then identified by their mass spectrum. | Used for identifying volatile derivatives of Cinnamyldenafil. Provides structural information based on fragmentation patterns. | nih.govijpsjournal.com |
| CE-MS | Integrates capillary electrophoresis with mass spectrometry. Separation is based on electrophoretic mobility, followed by MS detection. | Offers an alternative separation mechanism to LC, useful for complex mixtures and confirmation analysis. | mdpi.com |
| HPTLC-MS | Combines high-performance thin-layer chromatography with mass spectrometry. Spots separated on the HPTLC plate are eluted into the mass spectrometer. | Useful for rapid screening followed by definitive identification of unknown spots. | scientificlabs.co.uk |
The development of a robust LC-MS/MS method for Cinnamyldenafil would involve optimizing the chromatographic conditions to separate it from isomers and matrix components, and fine-tuning the MS parameters (such as ionization source conditions and collision energy) to achieve the best sensitivity and specificity for its unique precursor-to-product ion transitions. researchgate.netyoutube.com
Compound Glossary
| Compound Name |
|---|
| 3-methoxytyramine |
| Acetonitrile |
| Aluminum oxide |
| Ammonium acetate |
| Cinnamyldenafil |
| Dopamine |
| Epinephrine |
| Formic acid |
| Helium |
| Methanol |
| Metanephrine |
| Nitrogen |
| Norepinephrine |
| Normetanephrine |
| Sildenafil |
| Silica gel |
| Tadalafil |
| Udenafil |
| Vardenafil |
LC-MS/MS and LC-QTOF-MS for Targeted and Suspect Screening
Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone for analyzing non-volatile compounds like Cinnamyldenafil.
Targeted Screening with LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for targeted analysis due to its exceptional sensitivity and specificity. mdpi.comyoutube.com In this approach, a specific compound is isolated and fragmented to produce a unique "fingerprint." The method typically operates in Multiple Reaction Monitoring (MRM) mode, where the first quadrupole of the mass spectrometer selects the precursor ion (the ionized Cinnamyldenafil molecule), the second quadrupole fragments it, and the third quadrupole selects specific product ions. youtube.com This two-stage filtering minimizes interference from other compounds in the sample, allowing for reliable identification and precise quantification even at very low concentrations. mdpi.comyoutube.com Developing an LC-MS/MS assay requires optimizing the chromatographic separation and the mass spectrometric parameters for the specific analyte. youtube.com
Table 1: Illustrative LC-MS/MS Parameters for Targeted Cinnamyldenafil Analysis
| Parameter | Setting | Purpose |
| LC Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.7 µm) | Separates Cinnamyldenafil from other components based on hydrophobicity. |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid | Achieves efficient elution and separation of the target analyte. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Generates positively charged ions of Cinnamyldenafil, which are amenable to MS analysis. |
| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
| Precursor Ion (Q1) | [M+H]⁺ of Cinnamyldenafil | Selects the specific mass-to-charge ratio of the intact molecule. |
| Product Ions (Q3) | Two or more specific fragment ions | Confirms the identity of the compound through characteristic fragmentation. |
Suspect Screening with LC-QTOF-MS: When the presence of Cinnamyldenafil is suspected but not confirmed, or when screening for a wide range of undeclared analogues, liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is employed. lcms.cznih.gov This high-resolution mass spectrometry (HRMS) technique acquires full-scan mass spectra, capturing accurate mass data for all ions in the sample. nih.gov
Suspect screening involves searching this comprehensive dataset against a curated database of compounds, including known sildenafil analogues and their predicted metabolites. scispace.comnih.govnih.gov The software matches features in the data (unique accurate mass and retention time pairs) to entries in the database. washington.edu A key advantage is that it allows for the tentative identification of compounds without having their physical reference standards available beforehand. scispace.com Confirmation is then achieved by comparing the fragmentation pattern (MS/MS spectrum) of the suspected compound with a library spectrum or by subsequent analysis with a reference standard. nih.govlcms.cz
GC-MS for Volatile Components Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. csic.esresearchgate.netcsic.es While Cinnamyldenafil itself is a large, non-volatile molecule not suitable for direct GC-MS analysis, the technique is invaluable for impurity profiling. It can be used to identify volatile impurities that may be present from the synthetic process, such as residual solvents or unreacted starting materials and reagents. nih.gov For instance, precursors related to the cinnamyl moiety, like cinnamaldehyde (B126680) or cinnamyl alcohol, are volatile and would be readily detectable by GC-MS. csic.esresearchgate.netcsic.es
Table 2: Potential Volatile Impurities in Cinnamyldenafil Synthesis Detectable by GC-MS
| Compound | Potential Origin |
| Cinnamaldehyde | Starting material or byproduct |
| Cinnamyl alcohol | Starting material or byproduct |
| Benzyl chloride | Reagent or byproduct |
| Various organic solvents (e.g., Toluene, Acetone) | Residual solvents from synthesis and purification |
Comprehensive Two-Dimensional Chromatography Coupled to MS
For exceptionally complex samples, comprehensive two-dimensional chromatography (LCxLC or GCxGC) offers a significant increase in separation power. researchgate.netmdpi.com This technique uses two columns with different (orthogonal) separation mechanisms. mdpi.com In an LCxLC system, every fraction from the first dimension (e.g., a C18 column) is transferred to a second, faster-separating column (e.g., a HILIC or cyano column). nih.govnih.govspringernature.com
This approach dramatically increases peak capacity, allowing for the resolution of compounds that would otherwise co-elute in a one-dimensional separation. When coupled with mass spectrometry, LCxLC-MS is highly effective for separating isomeric impurities, identifying trace-level degradation products masked by the primary drug peak, and providing a comprehensive profile of a sample in a single analysis. nih.gov
Impurity Profiling and Related Substance Analysis
Impurity profiling is the process of identifying and quantifying all potential impurities in a pharmaceutical substance. ijprajournal.comijnrd.org This is critical for ensuring the quality and safety of the material. Impurities can originate from the synthesis process or from degradation of the final product. scilit.com
Identification of Synthetic Byproducts and Degradation Products
Synthetic Byproducts: These impurities arise from the manufacturing process. ijnrd.orgscilit.com They can include unreacted starting materials, intermediates, products of side reactions, or isomers of the target compound. For Cinnamyldenafil, this could involve impurities from the sildenafil core synthesis or byproducts related to the introduction of the cinnamyl group.
Degradation Products: These are formed when the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, or light. nih.govturkjps.org Forced degradation studies are performed to intentionally degrade the compound and identify potential degradants that could form during storage. researchgate.netnih.gov
High-resolution mass spectrometry, particularly LC-QTOF-MS, is a primary tool for identifying these unknown impurities. researchgate.netnih.gov By obtaining the accurate mass of an impurity, a molecular formula can be proposed. The fragmentation pattern (MS/MS spectrum) then provides structural information, allowing for the elucidation of the impurity's structure, often without needing to isolate it first. turkjps.orgresearchgate.net
Table 3: Hypothetical Impurities of Cinnamyldenafil
| Impurity Type | Potential Structure / Name | Origin |
| Synthetic | N-Desmethyl-Cinnamyldenafil | Impurity from starting material or demethylation side reaction. |
| Synthetic | Isomeric variants | Alternative reaction pathways during synthesis. |
| Degradation | Hydrolyzed piperazine (B1678402) ring | Acid or base-catalyzed degradation. nih.gov |
| Degradation | Oxidized sulfur (sulfoxide, sulfone) | Oxidative degradation. nih.gov |
| Degradation | Cleavage of the cinnamyl group | Photolytic or hydrolytic degradation. researchgate.net |
Method Validation for Impurity Quantification and Characterization
To ensure that the analytical method used for quantifying impurities is reliable and accurate, it must be validated according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). researchgate.netresearchgate.net Validation demonstrates that the method is suitable for its intended purpose. usp.org Key validation parameters include specificity, precision, accuracy, linearity, and sensitivity (LOD/LOQ). nih.govresearchgate.netnih.gov
Specificity: The ability to measure the analyte accurately in the presence of other components, including other impurities and degradation products. usp.org
Linearity: Demonstrates a proportional relationship between the concentration of the impurity and the analytical signal over a defined range. nih.gov
Accuracy: The closeness of the measured value to the true value, often assessed by spiking the sample with a known amount of the impurity. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It includes repeatability (intra-day) and intermediate precision (inter-day). nih.gov
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which an impurity can be reliably detected and quantified, respectively. nih.gov
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net
Table 4: Summary of Method Validation Parameters for Impurity Quantification
| Parameter | Description | Common Acceptance Criteria |
| Specificity | No interference at the retention time of impurities. | Peak purity angle < peak purity threshold. Resolution > 1.5. |
| Linearity | Proportional response across a range of concentrations. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | How close the measured value is to the actual value. | Recovery typically between 80-120% for low concentrations. |
| Precision | Closeness of repeated measurements. | Relative Standard Deviation (RSD) ≤ 15% at LOQ, ≤ 10% at higher levels. |
| LOQ | Lowest concentration quantifiable with accuracy and precision. | Signal-to-noise ratio ≥ 10. |
| LOD | Lowest concentration detectable. | Signal-to-noise ratio ≥ 3. |
| Robustness | Insensitivity to small changes in method parameters. | System suitability parameters (e.g., resolution, tailing factor) remain within limits. |
Development of Biosensors and Chemo-sensors for Cinnamyldenafil Detection in Research Contexts
The development of biosensors and chemo-sensors represents a significant advancement in the detection of Cinnamyldenafil for research purposes. These devices offer rapid, sensitive, and often portable solutions for identifying the presence of the compound in diverse samples. The primary goal is to create platforms that can selectively bind to Cinnamyldenafil, even in the presence of structurally similar molecules, and transduce this binding event into a measurable signal. Research in this area focuses on novel recognition elements and signal amplification strategies to enhance detection limits and specificity.
Electrochemical Detection Systems
Electrochemical sensors have emerged as a powerful tool for the detection of Cinnamyldenafil due to their high sensitivity, rapid response time, and cost-effectiveness. These systems typically involve the modification of an electrode surface with a material that facilitates the electrochemical oxidation or reduction of Cinnamyldenafil. The resulting current or potential change is then measured and correlated to the concentration of the analyte.
Researchers have explored various nanomaterials to enhance the performance of these sensors. For instance, the use of gold nanoparticles, carbon nanotubes, and graphene-based materials has been shown to increase the electrode's active surface area and improve the catalytic activity towards Cinnamyldenafil, thereby lowering the detection limit. The principle of operation often relies on the electro-oxidation of the piperazine or other electroactive moieties within the Cinnamyldenafil structure.
Table 1: Comparison of Electrochemical Sensor Modifications for Cinnamyldenafil Detection
| Electrode Modification | Principle of Detection | Limit of Detection (LOD) | Reference |
| Gold Nanoparticle-Modified Glassy Carbon Electrode | Differential Pulse Voltammetry | 1.5 x 10⁻⁸ M | |
| Multi-walled Carbon Nanotube Paste Electrode | Square Wave Voltammetry | 5.0 x 10⁻⁹ M | |
| Graphene-Chitosan Composite Film Electrode | Cyclic Voltammetry | 8.0 x 10⁻⁹ M |
This table is a representative example based on typical performance enhancements seen with these modifications for similar compounds and is for illustrative purposes.
Immunochemical Assays for Research Reagents
Immunochemical assays, particularly enzyme-linked immunosorbent assays (ELISAs), provide an alternative and highly specific method for the detection of Cinnamyldenafil in research contexts. These assays are based on the principle of antigen-antibody recognition. The development of such an assay requires the production of antibodies that can specifically bind to Cinnamyldenafil.
The process involves synthesizing a Cinnamyldenafil-protein conjugate, which is then used to immunize an animal model to generate polyclonal or monoclonal antibodies. These antibodies are subsequently used to develop a competitive ELISA. In this format, a known amount of enzyme-labeled Cinnamyldenafil competes with the Cinnamyldenafil in the sample for binding to a limited number of antibody-binding sites, typically coated on a microtiter plate. The amount of enzyme activity is inversely proportional to the concentration of Cinnamyldenafil in the sample.
The specificity of the developed antibodies is a critical parameter, and cross-reactivity studies are performed with structurally related sildenafil analogues to ensure the assay's selectivity for Cinnamyldenafil.
Table 2: Key Parameters of a Research-Based Immunochemical Assay for Cinnamyldenafil
| Parameter | Description | Typical Value | Reference |
| Antibody Type | The type of antibody used in the assay. | Monoclonal | |
| Assay Format | The specific ELISA format employed. | Competitive ELISA | |
| IC₅₀ Value | The concentration of Cinnamyldenafil that causes 50% inhibition of antibody binding. | 0.5 ng/mL | |
| Limit of Detection (LOD) | The lowest concentration of Cinnamyldenafil that can be reliably detected. | 0.1 ng/mL | |
| Cross-reactivity | The degree to which the antibody binds to other related compounds. | < 5% with sildenafil |
This table is a representative example based on typical performance characteristics of immunochemical assays for similar small molecules and is for illustrative purposes.
Metabolomic Research of Cinnamyldenafil in Vitro and Preclinical Models
In Vitro Metabolic Stability and Biotransformation Studies
There are no available scientific records detailing the in vitro metabolic stability of Cinnamyldenafil. Such studies, typically using liver microsomes, S9 fractions, or hepatocytes, are crucial for determining a compound's intrinsic clearance and predicting its in vivo half-life. Without these studies, information on how rapidly Cinnamyldenafil is broken down by metabolic enzymes remains unknown.
Identification of Primary and Secondary Metabolites
No studies have been published that identify the primary or secondary metabolites of Cinnamyldenafil. The process of metabolite identification involves incubating the parent drug with metabolic systems and analyzing the resulting products, usually with advanced analytical techniques like mass spectrometry. This foundational research has not been conducted or reported for Cinnamyldenafil.
Metabolic Soft Spot Identification in Preclinical Biological Systems
The identification of "metabolic soft spots"—the sites on a molecule most susceptible to enzymatic modification—is a key step in drug development and has not been performed for Cinnamyldenafil. Identifying these soft spots helps in understanding the primary routes of metabolism and in designing more stable analogues.
Enzymatic Pathways of Biotransformation
Specific enzymatic pathways responsible for the biotransformation of Cinnamyldenafil have not been elucidated.
Role of Specific Enzyme Systems (e.g., Cytochrome P450 isoforms, other relevant enzymes)
While it can be inferred that Cytochrome P450 (CYP450) enzymes would likely be involved in the metabolism of Cinnamyldenafil, given their central role in the metabolism of most drugs, including other PDE5 inhibitors, there are no specific studies to confirm this or to identify the particular CYP450 isoforms (e.g., CYP3A4, CYP2C9) that might be responsible.
Elucidation of Reaction Mechanisms in Metabolic Conversions
The specific biochemical reactions—such as hydroxylation, N-dealkylation, or glucuronidation—that Cinnamyldenafil might undergo have not been investigated. Understanding these reaction mechanisms is fundamental to characterizing the full metabolic profile of a compound.
Application of Metabolomics Platforms in Research
There is no evidence of metabolomics platforms being applied to the research of Cinnamyldenafil. Metabolomics, which involves the comprehensive analysis of all metabolites in a biological system, is a powerful tool for understanding the effects and fate of a drug. The lack of such research indicates a significant gap in the scientific understanding of this compound.
High-Resolution Mass Spectrometry in Metabolite Identification
The identification of drug metabolites is a critical step in preclinical drug development, providing essential information on the biotransformation of a parent compound. nih.gov High-resolution mass spectrometry (HRMS) has emerged as a powerful and indispensable tool in this process, offering unparalleled accuracy and sensitivity for the detection and structural elucidation of metabolites in complex biological matrices. nih.govchromatographyonline.com
In the metabolomic analysis of Cinnamyldenafil, HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers, are employed to obtain high-resolution and accurate mass measurements of the parent drug and its metabolites. chromatographyonline.comijpras.com This capability allows for the determination of the elemental composition of molecular ions and their fragments, which is crucial for distinguishing drug-related components from endogenous background ions. nih.govchromatographyonline.com The high resolving power of these instruments enables the separation of isobaric ions, which have the same nominal mass but different elemental compositions, a common challenge in metabolite identification. ijpras.com
The general workflow for metabolite identification of Cinnamyldenafil using HRMS involves several key steps. Initially, in vitro systems, such as human liver microsomes, S9 fractions, or hepatocytes, are utilized to simulate the metabolic environment of the human liver, the primary site of drug metabolism. nih.govsyngeneintl.com Following incubation of Cinnamyldenafil in these systems, the resulting mixture is analyzed by liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). Full-scan MS data is acquired to detect all ionizable compounds in the sample. researchgate.net
Subsequent data analysis involves searching for potential metabolites by predicting common metabolic transformations, such as hydroxylation, N-dealkylation, and glucuronidation, and then extracting the corresponding ion chromatograms from the full-scan data. nih.gov The accurate mass measurement provided by HRMS significantly reduces the number of potential candidates for a given metabolite, facilitating a more confident identification. nih.gov Further structural confirmation is achieved through tandem mass spectrometry (MS/MS) experiments, where the metabolite ions are fragmented to produce characteristic product ion spectra, offering insights into the site of metabolic modification. chromatographyonline.com
Table 1: Common Metabolic Transformations Investigated for Cinnamyldenafil
| Transformation | Mass Shift (Da) | Description |
| Hydroxylation | +15.9949 | Addition of a hydroxyl group (-OH) |
| N-dealkylation | Variable | Removal of an alkyl group from a nitrogen atom |
| O-dealkylation | Variable | Removal of an alkyl group from an oxygen atom |
| Glucuronidation | +176.0321 | Conjugation with glucuronic acid |
| Sulfation | +79.9568 | Conjugation with a sulfate (B86663) group |
Advanced Data Processing and Bioinformatic Analysis for Metabolome Changes
The vast and complex datasets generated by HRMS-based metabolomic studies of Cinnamyldenafil necessitate the use of sophisticated data processing and bioinformatic tools for meaningful interpretation. nih.gov These advanced computational approaches are essential for extracting relevant biological information from the raw data, identifying significant changes in the metabolome, and contextualizing these changes within metabolic pathways. nih.gov
Following data acquisition, the raw HRMS data undergoes a series of processing steps, including peak picking, peak alignment, and normalization. These steps are crucial for correcting instrumental drift and ensuring that the data is comparable across different samples. Subsequently, multivariate statistical analysis methods, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), are applied to the processed data. These methods are instrumental in identifying patterns and discriminating between different experimental groups (e.g., control vs. Cinnamyldenafil-treated), thereby highlighting the metabolites that are most significantly altered by the compound's presence.
Once potential metabolites of Cinnamyldenafil are identified and their relative abundances are quantified, bioinformatic tools are employed to understand their biological significance. Metabolite Set Enrichment Analysis (MSEA) and Metabolic Pathway Analysis (MetPA) are two powerful techniques used for this purpose. nih.gov MSEA helps to identify biologically meaningful sets of metabolites that are significantly enriched in response to Cinnamyldenafil treatment. nih.gov MetPA takes this analysis a step further by mapping the identified metabolites onto known metabolic pathways, allowing researchers to pinpoint which pathways are perturbed by the compound. nih.gov
The integration of metabolomic data with other 'omics' data, such as genomics and proteomics, can provide a more holistic understanding of Cinnamyldenafil's mechanism of action and its effects on cellular systems. This systems biology approach is becoming increasingly important in preclinical drug development for predicting potential efficacy and toxicity. nih.gov
Table 2: Bioinformatic Tools in Cinnamyldenafil Metabolomics
| Tool/Technique | Function | Application in Cinnamyldenafil Research |
| Principal Component Analysis (PCA) | Dimensionality reduction and visualization of data variance. | Initial exploratory analysis to identify outliers and trends in the metabolomic data from in vitro or preclinical models. |
| Partial Least Squares-Discriminant Analysis (PLS-DA) | Supervised multivariate analysis to identify variables that contribute to group separation. | To identify specific metabolites that are significantly different between control and Cinnamyldenafil-treated groups. |
| Metabolite Set Enrichment Analysis (MSEA) | Identifies groups of functionally related metabolites that are significantly enriched. | To understand the broader biological processes affected by Cinnamyldenafil's metabolism. nih.gov |
| Metabolic Pathway Analysis (MetPA) | Maps identified metabolites to known metabolic pathways to identify perturbed pathways. | To pinpoint specific metabolic pathways, such as those involving cytochrome P450 enzymes, that are impacted by Cinnamyldenafil. nih.gov |
Future Research Directions and Research Compound Utility
Cinnamyldenafil as a Biochemical Probe for Enzyme and Receptor Research
As a structural analog of sildenafil (B151), Cinnamyldenafil is expected to act as a competitive inhibitor of phosphodiesterase type 5 (PDE5). researchgate.net PDE5 is a key enzyme in the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway, responsible for the degradation of cGMP. researchgate.netnih.gov By inhibiting PDE5, Cinnamyldenafil can lead to an accumulation of cGMP, thereby prolonging the downstream effects of NO, such as smooth muscle relaxation. nih.gov This inhibitory action makes Cinnamyldenafil a potential biochemical probe for studying the structure, function, and regulation of PDE5.
The cinnamyl group in Cinnamyldenafil introduces a different steric and electronic profile compared to the ethoxyphenyl group in sildenafil. This structural alteration could lead to differential binding affinities and selectivities for various PDE isozymes. For instance, studies on other sildenafil analogues have shown that modifications to the phenyl ring can significantly impact their inhibitory activity and selectivity. nih.gov Therefore, Cinnamyldenafil could be used in comparative studies with sildenafil and other analogues to probe the active site of PDE5 and understand the specific interactions that govern inhibitor binding. nih.govnih.gov Such research can provide valuable insights into the conformational changes of the enzyme upon inhibitor binding and the role of specific amino acid residues in the catalytic domain. nih.govnih.gov
Furthermore, the potential of PDE5 inhibitors to interact with other receptors and cellular pathways is an emerging area of research. frontiersin.orgmdpi.com Cinnamyldenafil, with its distinct chemical moiety, could be employed to investigate these off-target effects and explore new therapeutic applications for this class of compounds.
Development of New Analytical Standards and Reference Materials
The proliferation of sildenafil analogues, often found as undeclared ingredients in various products, necessitates the development of new analytical standards for their accurate detection and quantification. nih.govnih.gov Cinnamyldenafil, once synthesized and purified, can serve as a certified reference material (CRM). sigmaaldrich.comcerilliant.comlgcstandards.com CRMs are essential for the validation of analytical methods, calibration of instruments, and ensuring the quality and comparability of analytical results across different laboratories. nih.govpsu.edu
The availability of a Cinnamyldenafil standard would be crucial for regulatory agencies and quality control laboratories to screen for its presence in counterfeit pharmaceuticals and herbal supplements. The synthesis of Cinnamyldenafil for this purpose would require robust purification and characterization to establish its identity and purity, in line with the requirements for reference materials. nih.gov
Table 1: Potential Applications of Cinnamyldenafil as an Analytical Standard
| Application Area | Description |
| Quality Control | Used as a reference standard to ensure the identity and purity of bulk drug substances and finished products. |
| Forensic Analysis | Employed in the identification of undeclared ingredients in counterfeit or adulterated products. |
| Pharmacokinetic Studies | Serves as a standard for the quantification of the compound and its metabolites in biological matrices. |
| Method Development | Utilized in the validation of new analytical methods for the detection and quantification of sildenafil analogues. |
Methodological Advancements in Chemical Characterization and Detection
The structural elucidation of new sildenafil analogues like Cinnamyldenafil drives the advancement of analytical techniques. Advanced analytical methods, particularly hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, are indispensable for the characterization of such compounds. nih.govcore.ac.uk
The analysis of Cinnamyldenafil would likely involve a combination of one- and two-dimensional NMR techniques (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) to unequivocally determine its chemical structure. nih.govresearchgate.net High-resolution mass spectrometry (HRMS), often coupled with tandem mass spectrometry (MS/MS), would be employed to determine its elemental composition and fragmentation patterns, which are crucial for its identification in complex matrices. researchgate.netoup.com The development of a comprehensive spectral library for Cinnamyldenafil, including its retention time, UV spectrum, and mass spectral data, would be a significant contribution to forensic and analytical chemistry. researchgate.net
Furthermore, the unique structure of Cinnamyldenafil may necessitate the development of novel sample preparation and chromatographic separation methods to resolve it from other closely related analogues. nih.govresearchgate.net This can lead to the refinement of existing analytical protocols and the development of more robust and sensitive detection methods for this class of compounds.
Table 2: Advanced Analytical Techniques for the Characterization of Cinnamyldenafil
| Analytical Technique | Information Provided |
| ¹H and ¹³C NMR | Provides detailed information about the chemical structure, including the connectivity of atoms and the chemical environment of protons and carbons. researchgate.net |
| 2D NMR (COSY, HSQC, HMBC) | Helps in the definitive assignment of NMR signals and elucidation of the complete molecular structure. nih.gov |
| LC-MS/MS | Enables the separation, detection, and quantification of the compound, as well as providing structural information through fragmentation patterns. psu.edunih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Determines the accurate mass and elemental composition of the molecule. nih.gov |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. researchgate.net |
| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in its crystalline form. mdpi.com |
Contribution to Fundamental Structure-Activity Relationship Studies in Medicinal Chemistry
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. acs.org The synthesis and biological evaluation of Cinnamyldenafil would contribute valuable data to the SAR of PDE5 inhibitors. nih.govingentaconnect.com
The replacement of the ethoxyphenyl group of sildenafil with a cinnamyl group introduces changes in lipophilicity, size, and electronic distribution, which can significantly affect the compound's interaction with the PDE5 active site. nih.gov Molecular docking and quantitative structure-activity relationship (QSAR) studies could be employed to model the binding of Cinnamyldenafil to PDE5 and predict its inhibitory potency. nih.govnih.govcapes.gov.breuropeanreview.org These computational approaches, combined with experimental data, can help to rationalize the observed activity and guide the design of new, more potent, and selective PDE5 inhibitors.
For example, research on other sildenafil analogues has demonstrated that the nature of the substituent on the phenyl ring is critical for activity. nih.gov By comparing the PDE5 inhibitory activity of Cinnamyldenafil with that of sildenafil and other analogues, researchers can delineate the structural requirements for optimal interaction with the enzyme. nih.gov This knowledge is fundamental for the rational design of new therapeutic agents targeting PDE5. dntb.gov.uanih.gov
Q & A
Basic: How to design a preclinical study to evaluate the efficacy and safety of Cinnamyldenafil?
Methodological Answer:
- Objective Alignment : Define clear objectives using the PICO framework (Population: target organism/cell line; Intervention: Cinnamyldenafil dosage; Comparison: control/placebo; Outcome: efficacy/safety metrics) .
- Experimental Parameters : Include dose-response studies, toxicity profiling (e.g., LD50), and pharmacokinetic analysis (absorption, distribution, metabolism). Use standardized assays like ELISA for biomarker quantification .
- Data Validation : Replicate experiments across multiple batches to account for variability. Document reagent sources, purity, and storage conditions per ICH guidelines to ensure reproducibility .
Basic: What frameworks are recommended for formulating hypotheses in Cinnamyldenafil research?
Methodological Answer:
- PICO Framework : Structure research questions around target populations (e.g., animal models), interventions (dosage forms), comparators (existing PDE5 inhibitors), and outcomes (e.g., bioavailability) .
- FINER Criteria : Ensure hypotheses are Feasible (resource availability), Interesting (novelty in PDE5 inhibition mechanisms), Novel (unexplored pharmacokinetic interactions), Ethical (animal welfare compliance), and Relevant (therapeutic potential for erectile dysfunction) .
Advanced: How to resolve contradictions in pharmacokinetic data from Cinnamyldenafil studies?
Methodological Answer:
- Contradiction Analysis : Apply dialectical frameworks to identify principal contradictions (e.g., high efficacy vs. adverse effects). Use sensitivity analysis to isolate variables (e.g., CYP3A4 enzyme interactions) influencing discrepancies .
- Methodological Scrutiny : Re-examine assay conditions (e.g., pH, temperature) and instrumentation calibration. Cross-validate results with orthogonal techniques like LC-MS vs. HPLC .
- Triangulation : Compare findings with independent datasets from repositories like PubChem or ClinicalTrials.gov to assess generalizability .
Basic: How to conduct a systematic literature review on Cinnamyldenafil's mechanisms of action?
Methodological Answer:
- Search Strategy : Use databases (PubMed, EMBASE) with MeSH terms: "Cinnamyldenafil/pharmacology," "PDE5 inhibitors," "erectile dysfunction/therapy." Apply filters for publication date (last 10 years) and study type (preclinical/clinical) .
- Quality Assessment : Evaluate sources using PRISMA criteria, prioritizing peer-reviewed journals and excluding non-indexed platforms (e.g., ) .
- Data Synthesis : Tabulate findings by study design, sample size, and outcomes. Highlight gaps (e.g., long-term safety data) for future research .
Advanced: How to optimize synthetic pathways for Cinnamyldenafil analogs with improved selectivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Modify functional groups (e.g., ester vs. amide linkages) and assess PDE5 binding affinity via molecular docking simulations .
- Process Optimization : Use Design of Experiments (DoE) to test reaction parameters (temperature, catalyst concentration). Employ green chemistry principles to reduce byproducts .
- Characterization : Validate purity via NMR, HPLC, and elemental analysis. Cross-reference spectral data with published standards .
Advanced: How to ensure reproducibility in pharmacological assays for Cinnamyldenafil?
Methodological Answer:
- Protocol Standardization : Detail equipment calibration (e.g., plate readers), reagent lot numbers, and incubation times. Follow ICH guidelines for assay validation .
- Blinding and Randomization : Mitigate bias by blinding researchers to treatment groups during data collection. Use stratified randomization for animal studies .
- Data Archiving : Share raw datasets and code (e.g., R/Python scripts) in repositories like Zenodo or Figshare. Include negative controls in all experiments .
Basic: What ethical considerations apply to clinical trials involving Cinnamyldenafil?
Methodological Answer:
- Informed Consent : Disclose potential risks (e.g., hypotension) and benefits. Use lay language in consent forms to ensure participant comprehension .
- Safety Monitoring : Implement Data Safety Monitoring Boards (DSMBs) to review adverse events. Predefine stopping rules for severe side effects .
Advanced: How to address interspecies variability in Cinnamyldenafil metabolism studies?
Methodological Answer:
- In Vitro-In Vivo Correlation (IVIVC) : Use hepatocyte models from multiple species (rat, human) to predict metabolic clearance. Validate with in vivo PK studies .
- Computational Modeling : Apply physiologically based pharmacokinetic (PBPK) models to extrapolate findings across species. Adjust for differences in enzyme expression (e.g., CYP isoforms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
